molecular formula C13H21BO3 B2947805 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one CAS No. 497959-44-1

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one

Cat. No. B2947805
CAS RN: 497959-44-1
M. Wt: 236.12
InChI Key: ZQERQNZHHRBQQU-UHFFFAOYSA-N
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Description

“2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one” is an organic compound. It is an intermediate with borate groups . It is related to organoboron compounds, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .


Synthesis Analysis

The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .


Molecular Structure Analysis

The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling with aryl iodides in the presence of a copper catalyst can form aryl boronates .


Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Future Directions

The compound has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica, etc . They can not only load anti-cancer drugs but also deliver insulin and genes .

properties

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQERQNZHHRBQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2-cyclohexene-1-one

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